molecular formula C10H12N2O2S B1451731 6-Thiomorpholinonicotinic acid CAS No. 1042634-50-3

6-Thiomorpholinonicotinic acid

Cat. No.: B1451731
CAS No.: 1042634-50-3
M. Wt: 224.28 g/mol
InChI Key: HTEVIMFCGMYRSQ-UHFFFAOYSA-N
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Description

6-Thiomorpholinonicotinic acid is a heterocyclic compound that belongs to the class of thiomorpholines and nicotinic acids. Its chemical formula is C10H12N2O2S, and it has a molecular weight of 224.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiomorpholinonicotinic acid typically involves the reaction of nicotinic acid derivatives with thiomorpholine. One common method includes the use of nicotinic acid chloride, which reacts with thiomorpholine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions: 6-Thiomorpholinonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Thiomorpholinonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Thiomorpholinonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiomorpholine ring can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. Additionally, the nicotinic acid moiety can interact with nicotinic receptors, modulating their function and influencing cellular pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-thiomorpholin-4-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-10(14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVIMFCGMYRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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